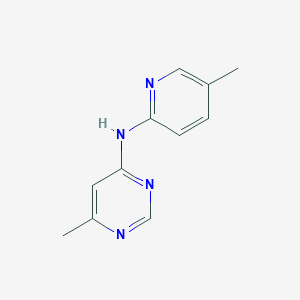

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. Compounds containing pyrimidine moieties are known for their wide range of pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyrimidine with 2-chloro-5-methylpyridine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium hydride in DMF with alkyl halides at 60°C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is being explored for its anticancer properties. Research indicates that it may act as a small molecule inhibitor of cancer cell growth by targeting specific enzymes involved in tumor progression. For instance, studies have shown its effectiveness in reducing tumor size in preclinical models, suggesting potential utility in treating various cancers.

Enzyme Inhibition

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine has been investigated for its ability to inhibit specific enzymes, particularly those related to metabolic pathways. Its role as an enzyme inhibitor positions it as a candidate for developing treatments for metabolic disorders and other conditions where enzyme modulation is beneficial .

Neuropharmacology

Research into the compound's effects on neurotransmitter systems has revealed its potential as a modulator of mGlu5 receptors, which are implicated in psychiatric and neurodegenerative disorders. Preliminary studies suggest that it may enhance receptor occupancy and provide therapeutic benefits in conditions such as anxiety and depression .

Material Science

Beyond biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique electronic and optical properties make it valuable in developing new materials with specific functionalities, such as sensors or conductive polymers.

Case Studies

Mecanismo De Acción

The mechanism of action of 6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Actividad Biológica

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound primarily acts as an inhibitor of methionine aminopeptidase 1 (MetAP1), which is crucial for protein maturation and has implications in cancer cell growth.

The primary target of this compound is methionine aminopeptidase 1 (MetAP1) . By inhibiting this enzyme, the compound disrupts normal cellular processes, leading to altered protein synthesis and maturation. This inhibition is significant in cancer biology, as it can hinder the proliferation of cancer cells and induce apoptosis.

Biochemical Pathways

The interaction with MetAP1 suggests that this compound may influence several biochemical pathways:

- Protein Synthesis : Disruption in the maturation of proteins can lead to a cascade of effects on cellular function.

- Cell Signaling : Changes in protein levels can affect signaling pathways critical for cell survival and proliferation.

- Gene Expression : The compound's effects at the molecular level may also include alterations in gene expression profiles.

Biological Activity Data

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. The following table summarizes key biological activity data:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12.5 | Significant cytotoxicity |

| K562 | 15.0 | Moderate cytotoxicity |

| CFPAC | 10.0 | High cytotoxicity |

| HUVEC (normal) | >50 | Low toxicity |

Case Studies

Several studies have explored the biological activity of similar pyrimidine derivatives, highlighting the importance of structural modifications in enhancing activity.

- Study on Pyrimidine Schiff Bases : Research demonstrated that modifications at the 4-position significantly increased cytotoxicity against cancer cells while reducing toxicity to normal cells. The presence of a -C=N- bond in derivatives was found to enhance biological activity substantially .

- Anticancer Activity : A comparative analysis showed that compounds with similar structural features exhibited IC50 values ranging from 10 µM to 20 µM against various cancer cell lines, indicating a promising therapeutic window for further development .

- Mechanistic Insights : Molecular docking studies suggested that these compounds could effectively bind to MetAP1, providing insights into their mechanism of action and potential for further optimization .

Propiedades

IUPAC Name |

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-3-4-10(12-6-8)15-11-5-9(2)13-7-14-11/h3-7H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCJNYYVGMRESF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NC=NC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.